N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a chlorofluorophenyl group, a pyrimidinylsulfanyl moiety, and an acetohydrazide linkage, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Thioether Formation: The hydrazone is then reacted with 2-mercaptopyrimidine under basic conditions to form the thioether linkage.
Final Condensation: The final step involves the condensation of the thioether intermediate with acetic anhydride to yield the desired acetohydrazide compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the scaling up of reaction volumes.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone group to a hydrazine derivative.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and protein interactions, particularly in the context of signal transduction pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide exerts its effects involves the inhibition of specific enzymes and molecular pathways. The chlorofluorophenyl group interacts with enzyme active sites, while the pyrimidinylsulfanyl moiety enhances binding affinity and specificity. This dual interaction disrupts normal cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(thiazol-2-ylsulfanyl)acetohydrazide
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(benzothiazol-2-ylsulfanyl)acetohydrazide
Uniqueness
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chlorofluorophenyl and pyrimidinylsulfanyl groups allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H10ClFN4OS |
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Molecular Weight |
324.76 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C13H10ClFN4OS/c14-10-3-1-4-11(15)9(10)7-18-19-12(20)8-21-13-16-5-2-6-17-13/h1-7H,8H2,(H,19,20)/b18-7+ |
InChI Key |
FIABGCACTKPDOW-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CSC2=NC=CC=N2)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CSC2=NC=CC=N2)F |
Origin of Product |
United States |
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